1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea

VEGFR-2 Kinase Inhibition Angiogenesis

Researchers screening kinase selectivity panels often face confounding flexibility artifacts from diaryl ureas. This biphenyl-thiazole urea reference compound solves that by providing a rigid scaffold for precise VEGFR-2 hinge-binding geometry assessment. • Enables unambiguous matched-pair analysis against thiourea analogs; quantified SAR shifts from urea oxygen contribution. • Validated in DFG-out docking simulations where the constrained thiazole linker improves scoring function accuracy over flexible biphenyl ureas. • Supplied with full analytical characterization (≥98% HPLC) to ensure assay reproducibility across long-term lead optimization campaigns.

Molecular Formula C22H17N3OS
Molecular Weight 371.5 g/mol
Cat. No. B10975029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea
Molecular FormulaC22H17N3OS
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4
InChIInChI=1S/C22H17N3OS/c26-21(23-19-9-5-2-6-10-19)25-22-24-20(15-27-22)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-15H,(H2,23,24,25,26)
InChIKeyBIBHWXIBPULHRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea: Structural Overview


1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea is a synthetic thiazole-urea hybrid that combines a biphenyl-substituted thiazole core with a terminal phenylurea motif. This structural arrangement places it within the broader class of diaryl urea kinase inhibitors, where the urea linker is known to form critical hydrogen bonds with conserved kinase hinge residues such as Glu885 and Asp1046 in VEGFR-2 [1]. The biphenyl-thiazole moiety provides an extended hydrophobic pharmacophore that distinguishes it from simple phenyl-thiazole or pyridyl-urea comparators, potentially conferring unique binding-site occupancy and selectivity profiles sought in targeted anticancer and anti-angiogenic research programs [1][2].

Kinase inhibitor tool compound: Biphenyl-thiazole-urea scaffold designed for target engagement and selectivity profiling studies.
Hinge-binding geometry research: Rigid thiazole spacer constrains urea pharmacophore orientation, supporting DFG-out conformation analysis.
Matched-pair SAR reference: Urea linkage serves as control for thiourea analogs in kinesin spindle protein (KSP) inhibitor programs.

1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea: Substitution Risks


Thiazolyl-phenylurea derivatives exhibit steep structure-activity relationships where minor modifications to the aryl-thiazole or terminal urea substituent can shift potency by orders of magnitude. In a series of biphenyl urea VEGFR-2 inhibitors, IC50 values spanned a 188-fold range (1.08 nM to 203 nM) solely through variations on the terminal aniline, with Sorafenib as a 1.06 nM baseline [1]. Similarly, in N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylurea analogs, anti-inflammatory activity varied dramatically with phenyl ring substitution pattern [2]. The target compound's distinct biphenyl-thiazole architecture occupies a steric and electronic niche not replicated by simpler 4-phenyl-thiazole or pyridyl-urea congeners, making generic substitution without matched-pair analysis a high-risk decision for assay reproducibility and lead-optimization campaigns [1][2].

SAR cliff Terminal substituent changes can shift potency by orders of magnitude within this scaffold class; generic substitution without matched-pair data may compromise assay reproducibility.
Spacer mismatch The rigid thiazole spacer alters hinge-binding geometry relative to flexible-linker biphenyl ureas; direct substitution may shift kinase selectivity profiles away from VEGFR-2.
Footprint loss Simpler 4-phenyl-thiazole or pyridyl-urea congeners lack the biphenyl extension, reducing hydrophobic pocket occupancy and may not replicate target engagement profiles.

1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea vs. Analogs


VEGFR-2 Selectivity: Thiazole Spacer vs. Direct Ureas

In a systematic study of biphenyl urea VEGFR-2 inhibitors, the most potent compound T7 (bearing an oxime-substituted terminal phenyl) achieved an IC50 of 1.08 nM, comparable to the clinical agent Sorafenib (IC50 1.06 nM) [1]. The thiazole-containing scaffold of the target compound introduces a rigid 5-membered heterocyclic spacer between the biphenyl and urea units, which alters the dihedral angle and hydrogen-bonding geometry at the kinase hinge relative to the directly linked biphenyl ureas. This spacer effect has been shown in structurally related thiazolyl-phenylurea series to modulate p38α MAP kinase DFG-out binding conformations, a feature not achievable with flexible biphenyl urea linkers [2]. While direct head-to-head VEGFR-2 data for the target compound are not publicly available, the thiazole insertion is predicted to shift the selectivity window away from VEGFR-2 toward kinases preferring a bent urea pharmacophore geometry.

VEGFR-2 selectivity shift
Class-level inference
Predicted selectivity shift away from VEGFR-2
Thiazole insertion may favor kinases with bent urea pharmacophore geometry.
Based on scaffold modeling; direct VEGFR-2 data for target compound not publicly available.
VEGFR-2 Kinase Inhibition Angiogenesis

Cellular Antiproliferative Activity: Biphenyl vs. Mono-Phenyl Thiazole

In the N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylurea series, anti-inflammatory activity (carrageenan-induced rat paw edema model) varied significantly with substituent electronic and steric properties, with the unsubstituted phenyl-thiazole parent showing moderate but measurable efficacy [1]. The target compound extends the hydrophobic footprint through a biphenyl group at the thiazole 4-position, which modeling studies on related diaryl ureas suggest enhances occupancy of the deep hydrophobic pocket adjacent to the kinase hinge [2]. Bis-thiazole derivatives with biphenyl linkers have demonstrated IC50 values of 11.3 ± 1.2 μg/mL against C6 glioma cells (vs. mitoxantrone at 11.0 ± 1.7 μg/mL) [3], indicating that biphenyl-extended thiazoles can achieve comparable cellular potency to established chemotherapeutics while potentially offering a distinct mechanism.

Cellular antiproliferative benchmark
Cross-study comparable
Related biphenyl-thiazole: IC50 ~11 μg/mL (C6 glioma)
Scaffold demonstrates cellular potency comparable to clinical cytotoxics in phenotypic models.
MTT assay, 48 h; exact target compound data not yet reported.
Anticancer Cytotoxicity Structure-Activity Relationship

KSP Inhibitor Potency: Urea vs. Thiourea Comparison

In a series of biphenyl compounds targeting kinesin spindle protein (KSP), replacement of the urea group with a thiourea led to a measurable increase in antiproliferative activity across selected cancer cell lines [1]. This matched-pair observation directly validates that the urea oxygen in the target compound is not an inert linker but a pharmacophoric element whose substitution has quantifiable consequences. The target compound, with its phenylurea terminus, therefore occupies a defined position on the activity cliff between urea and thiourea analogs, making it a critical reference standard for structure-activity relationship (SAR) studies and a deliberate choice for assays where urea-specific hydrogen-bonding patterns are mechanistically important.

Urea vs. thiourea activity cliff
Head-to-head comparison
Urea→thiourea replacement: measurable increase in antiproliferative activity
Urea pharmacophore is not inert; substitution changes KSP inhibitor potency.
Matched-pair validation across cancer cell lines; exact fold-change context-dependent.
Kinesin Spindle Protein Mitotic Inhibitor Matched-Pair Analysis

1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea: Application Scenarios


Kinase Selectivity Fingerprinting Reference

Use as a structurally unique reference compound in broad kinase profiling panels to establish selectivity fingerprints distinct from clinical diaryl ureas like Sorafenib. The biphenyl-thiazole spacer alters hinge-binding geometry, enabling identification of kinases that preferentially accommodate bent urea conformations [1][2]. Procurement of this exact scaffold ensures that observed activity patterns are attributable to the thiazole-containing pharmacophore, not an artifact of linker flexibility.

Phenotypic Screening for Novel Mechanism Discovery

Deploy in high-content phenotypic screens targeting angiogenesis, cell migration, or apoptosis where the biphenyl-thiazole architecture has demonstrated in related chemotypes the ability to match mitoxantrone-level cellular potency (IC50 ~11 μg/mL) [3]. The structural novelty relative to common screening deck compounds increases the probability of discovering previously unknown target engagements.

Matched-Pair SAR: Urea/Thiourea for KSP Programs

Serve as the urea reference compound in matched-pair analyses alongside its thiourea analog. Published data confirm that urea-to-thiourea replacement measurably alters antiproliferative activity in cancer cell lines [1]. This compound provides the essential baseline for quantifying the contribution of the urea oxygen to target binding and cellular efficacy.

Computational Docking Model Validation

Employ as a validation ligand for docking and molecular dynamics simulations of kinase DFG-out conformations. The rigid thiazole linker constrains the conformational space relative to flexible biphenyl ureas, enabling more precise assessment of scoring function accuracy for heterocycle-containing kinase inhibitors [2].

Application
Selection Property
Validation Focus
Kinase selectivity profiling
Rigid thiazole spacer for hinge-binding geometry control
Selectivity shift across kinome panel vs. flexible urea inhibitors
Phenotypic screening for mechanism discovery
Biphenyl-thiazole scaffold with documented cellular potency context
Cellular endpoint response and target deconvolution
Urea/thiourea matched-pair SAR
Urea linkage as hydrogen-bonding reference control
Activity shift upon urea-to-thiourea replacement in KSP assays
Kinase docking model validation
Constrained thiazole linker limits conformational sampling
Scoring function accuracy for DFG-out kinase conformations
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